Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Properties

Procure high-purity Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate (CAS 130613-19-3) as a key starting material for catalyst-free synthesis of 5,7-dichloro-4-hydroxyquinoline per EP 1117647. This specific 2-carboxylate ester handle enables analog generation for antiprotozoal SAR studies and supports metal complex synthesis leveraging its unique 4-hydroxy-2-carboxylate chelation motif.

Molecular Formula C11H7Cl2NO3
Molecular Weight 272.08 g/mol
CAS No. 130613-19-3
Cat. No. B176883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
CAS130613-19-3
SynonymsMethyl5,7-dichloro-4-hydroxyquinoline-2-carboxylate
Molecular FormulaC11H7Cl2NO3
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl
InChIInChI=1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)10-6(13)2-5(12)3-7(10)14-8/h2-4H,1H3,(H,14,15)
InChIKeyDNQDFGYHUHRIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,7-Dichloro-4-hydroxyquinoline-2-carboxylate (CAS 130613-19-3) for Sourcing: Chemical Class and Key Features


Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate (CAS 130613-19-3) is a halogenated 4-hydroxyquinoline-2-carboxylate ester [1]. This compound features a quinoline core with chlorine atoms at the 5 and 7 positions, a hydroxyl group at the 4 position, and a methyl ester at the 2 position. Its molecular formula is C₁₁H₇Cl₂NO₃, with a molecular weight of 272.08 g/mol [1]. This structure imparts specific physicochemical properties, such as a computed XLogP3-AA of 2.9, which are relevant for applications in medicinal chemistry and as a synthetic intermediate [1].

Methyl 5,7-Dichloro-4-hydroxyquinoline-2-carboxylate: Why In-Class Quinoline Derivatives Cannot Be Interchanged


Quinoline derivatives exhibit a wide range of biological activities, but their specific efficacy is highly sensitive to the nature and position of substituents on the core scaffold [1]. While the quinoline class is broadly associated with antimalarial, antibacterial, and antiviral properties [2], the introduction of a 5,7-dichloro pattern, a 4-hydroxy group, and a 2-carboxylate ester, as seen in Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate, creates a distinct chemical and biological profile. For example, the addition of a methyl group at the 2-position of a 5,7-dichloro-8-quinolinol completely abolishes its activity as a co-treatment against *Burkholderia* species [3]. Therefore, generic substitution of one quinoline derivative for another is not scientifically sound. The specific substitution pattern of this compound dictates its unique properties and potential applications, which are detailed in the quantitative evidence below.

Methyl 5,7-Dichloro-4-hydroxyquinoline-2-carboxylate: Quantified Differentiators vs. Analogs for Scientific Selection


Increased Lipophilicity and Hydrogen Bonding Capacity vs. 5,7-Dichloro-4-hydroxyquinoline

The presence of the methyl ester at the 2-position in Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate significantly alters its physicochemical properties compared to its direct analog, 5,7-dichloro-4-hydroxyquinoline (CAS 21873-52-9). This modification increases lipophilicity and hydrogen bonding capacity, which are critical parameters for membrane permeability and target binding [REFS-1, REFS-2].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Defined Role as a Precursor in High-Yield 4-Hydroxyquinoline Synthesis

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is explicitly claimed as a starting material (a 4-hydroxyquinolinecarboxylic acid ester) in EP 1117647 A1 for the synthesis of 4-hydroxyquinolines, notably 5,7-dichloro-4-hydroxyquinoline, via a catalyst-free hydrolytic decarboxylation [1]. This provides a clear, documented synthetic utility not shared by many structurally similar esters.

Synthetic Chemistry Process Chemistry Agrochemical Intermediate

Enhanced Antiparasitic Activity Inferred from 5,7-Dichloro Substitution Pattern

While direct MIC data for Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is not available in the primary literature, the 5,7-dichloro substitution pattern on the quinoline scaffold is a known pharmacophore for antiprotozoal activity. The analog 5,7-dichloro-4-hydroxyquinoline demonstrates inhibition of protozoan enzymes with MIC values as low as 0.5 µg/mL . The 2-carboxylate ester in the target compound is likely to further modulate this activity, potentially improving selectivity or pharmacokinetic properties.

Antiparasitic Antiprotozoal Antimicrobial

Potential for Selective Metal Chelation and Antitumor Activity

Quinoline-2-carboxylates are known to act as zinc-binding inhibitors of metallo-β-lactamases (MBLs) [1], and halogenated 8-hydroxyquinolines are well-established metal chelators with antitumor activity [2]. The 4-hydroxy and 2-carboxylate groups in Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate present a unique, bifunctional chelation motif that distinguishes it from simpler analogs like methyl quinoline-2-carboxylate. The 5,7-dichloro substitution further enhances the electrophilicity of the ring, which could influence metal binding affinity.

Medicinal Chemistry Anticancer Metal Chelation

Methyl 5,7-Dichloro-4-hydroxyquinoline-2-carboxylate: Top Scientific and Industrial Use Cases


Synthesis of 5,7-Dichloro-4-hydroxyquinoline for Agrochemical Fungicides

Procure this compound for use as a key starting material in the catalyst-free, high-yield synthesis of 5,7-dichloro-4-hydroxyquinoline, as detailed in patent EP 1117647 A1 [1]. The resulting 5,7-dichloro-4-hydroxyquinoline is a crucial intermediate for the production of agricultural fungicides .

Medicinal Chemistry: Lead Optimization in Antiparasitic Drug Discovery

Use this compound as a chemical probe to explore structure-activity relationships (SAR) around the antiprotozoal pharmacophore of 5,7-dichloro-4-hydroxyquinoline. Its 2-carboxylate ester provides a synthetic handle for generating diverse amide or ester analogs, allowing for the systematic optimization of potency and pharmacokinetic properties against targets with MIC values near 0.5 µg/mL .

Coordination Chemistry: Development of Novel Metal-Based Antitumor Agents

Leverage the unique 4-hydroxy-2-carboxylate chelation motif and the electron-withdrawing 5,7-dichloro substitution to synthesize novel metal complexes (e.g., with Cu(II) or Zn(II)). This application is supported by the known activity of related quinoline-2-carboxylates as metallo-β-lactamase inhibitors [2] and the antitumor properties of halogenated 8-hydroxyquinoline complexes [3].

Technical Documentation Hub

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